

Spectral Analysis of 2-(2-Bromo-4-fluorophenyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromo-4-fluorophenyl)acetonitrile

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This in-depth technical guide provides a comprehensive overview of the spectral data for the pharmaceutical intermediate, **2-(2-Bromo-4-fluorophenyl)acetonitrile**. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for **2-(2-Bromo-4-fluorophenyl)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.70	dd	8.6, 2.7	1H	Ar-H
7.61	dd	8.6, 6.0	1H	Ar-H
7.34	dt	8.6, 2.7	1H	Ar-H
4.07	s	-	2H	CH ₂ CN

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~135-140	C-Br
~160-165 (d)	C-F
~115-135	Ar-C
~117	CN
~20-25	CH ₂

Note: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2250	Medium-Strong	C≡N stretch	Nitrile
~3050-3100	Medium	C-H stretch	Aromatic
~2900-2950	Weak-Medium	C-H stretch	Aliphatic (CH ₂)
~1580-1600	Medium	C=C stretch	Aromatic Ring
~1200-1250	Strong	C-F stretch	Aryl Fluoride
~1000-1100	Medium-Strong	C-Br stretch	Aryl Bromide

Note: These are predicted absorption ranges based on characteristic frequencies of the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
213/215	[M] ⁺ Molecular ion peak (presence of Br isotope)
134	[M - Br] ⁺
107	[M - Br - HCN] ⁺

Note: The molecular formula is C₈H₅BrFN, with a molecular weight of approximately 214.03 g/mol .[2] The presence of bromine will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-(2-Bromo-4-fluorophenyl)acetonitrile** is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is used.
 - Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon frequency.
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
 - A wider spectral width (e.g., 240 ppm) is required.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:**

- Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
 - The sample is placed in the infrared beam path.
 - The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

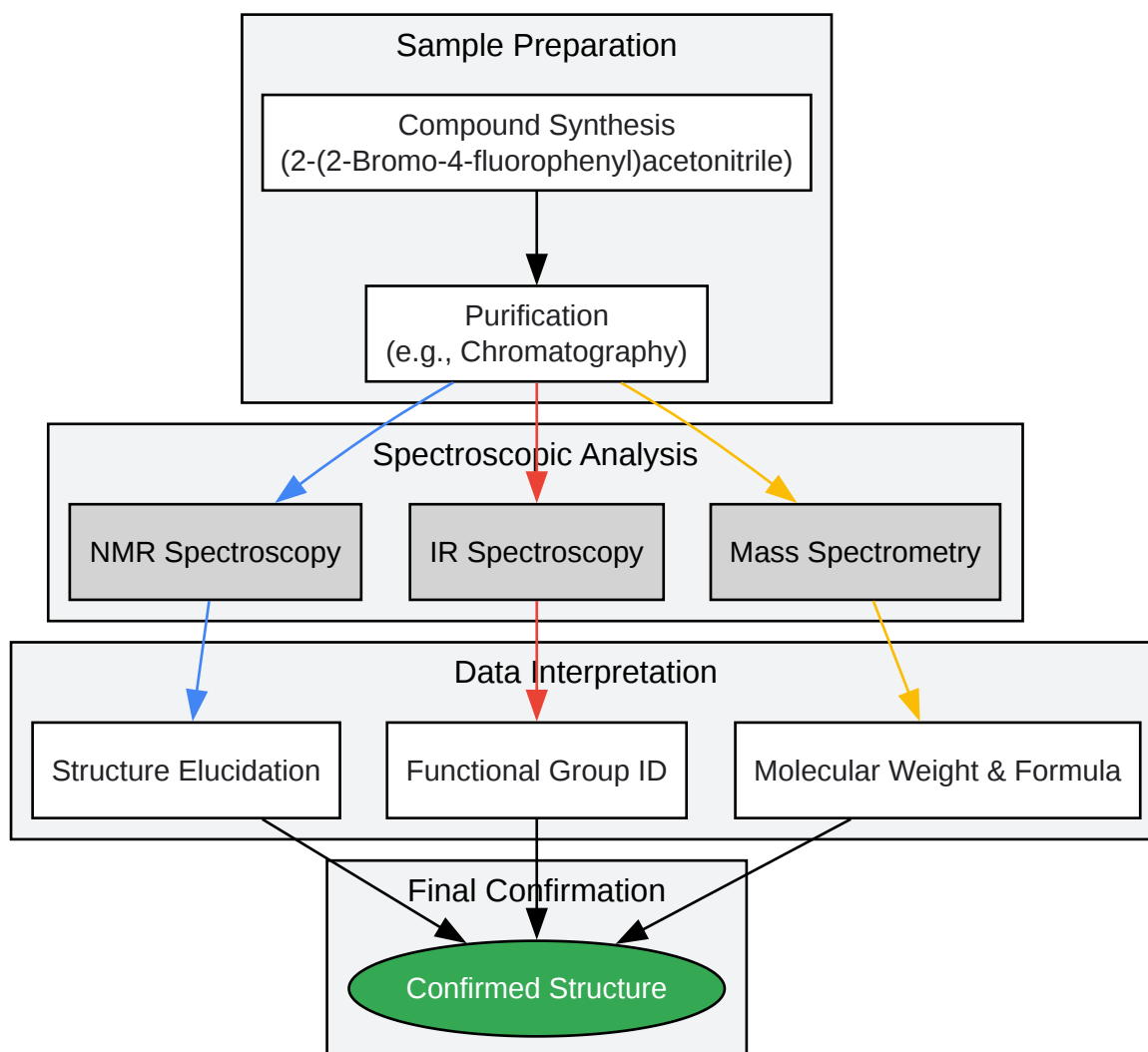
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
- Ionization:
 - Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-(2-Bromo-4-fluorophenyl)acetonitrile**.



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Caption: Workflow for Spectroscopic Characterization.

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